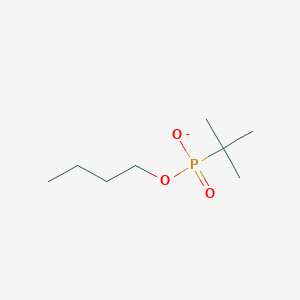
Butyl tert-butylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl tert-butylphosphonate is an organophosphorus compound characterized by the presence of a butyl group and a tert-butyl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl tert-butylphosphonate typically involves the reaction of tert-butylphosphonic acid with butyl alcohol under acidic conditions. The reaction proceeds via esterification, where the hydroxyl group of the phosphonic acid reacts with the hydroxyl group of the alcohol, resulting in the formation of the phosphonate ester.
Industrial Production Methods: Industrial production of this compound often employs similar esterification reactions but on a larger scale. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Butyl tert-butylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The butyl and tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require strong bases or acids as catalysts.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates.
Scientific Research Applications
Butyl tert-butylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bone-related diseases.
Industry: It is used as an additive in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of butyl tert-butylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in the context of bone health, it may inhibit osteoclast activity, thereby reducing bone resorption.
Comparison with Similar Compounds
Butylphosphonate: Lacks the tert-butyl group, resulting in different chemical and biological properties.
Tert-butylphosphonate: Lacks the butyl group, leading to variations in reactivity and applications.
Di-tert-butylphosphonate: Contains two tert-butyl groups, which can significantly alter its chemical behavior.
Uniqueness: Butyl tert-butylphosphonate is unique due to the presence of both butyl and tert-butyl groups, which confer distinct steric and electronic properties. These properties make it a versatile compound with diverse applications in various fields.
Properties
CAS No. |
91149-24-5 |
|---|---|
Molecular Formula |
C8H18O3P- |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
butoxy(tert-butyl)phosphinate |
InChI |
InChI=1S/C8H19O3P/c1-5-6-7-11-12(9,10)8(2,3)4/h5-7H2,1-4H3,(H,9,10)/p-1 |
InChI Key |
FMEFRBQKMCXKJH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOP(=O)(C(C)(C)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















